molecular formula C30H42O20 B14114389 Butyric heptaacetatyl-lactoside

Butyric heptaacetatyl-lactoside

Cat. No.: B14114389
M. Wt: 722.6 g/mol
InChI Key: NTNRPTIODYMBSL-UHFFFAOYSA-N
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Description

Butyric heptaacetatyl-lactoside is a structurally complex derivative of butyric acid, characterized by a lactoside backbone conjugated with seven acetyl groups. Butyric acid itself is known to act as a histone deacetylase (HDAC) inhibitor, modulate immune responses, and disrupt bacterial cell membranes . The heptaacetatyl-lactoside modification may improve its solubility and targeted delivery, though empirical data on its pharmacokinetics and efficacy remain sparse.

Properties

Molecular Formula

C30H42O20

Molecular Weight

722.6 g/mol

IUPAC Name

4-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxybutanoic acid

InChI

InChI=1S/C30H42O20/c1-13(31)41-11-20-23(43-15(3)33)25(44-16(4)34)28(47-19(7)37)30(49-20)50-24-21(12-42-14(2)32)48-29(40-10-8-9-22(38)39)27(46-18(6)36)26(24)45-17(5)35/h20-21,23-30H,8-12H2,1-7H3,(H,38,39)

InChI Key

NTNRPTIODYMBSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCCC(=O)O)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyric heptaacetatyl-lactoside typically involves the acetylation of butyric acid derivatives. The process begins with the preparation of butyric acid, which can be obtained through the fermentation of sugars using specific bacterial strains such as Clostridium butyricum . The butyric acid is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete acetylation of the butyric acid molecule.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale fermentation processes followed by chemical acetylation. The fermentation process is optimized to maximize the yield of butyric acid, which is then purified and subjected to acetylation. The acetylation reaction is typically carried out in large reactors equipped with temperature and pressure control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Butyric heptaacetatyl-lactoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form butyric acid derivatives with different functional groups.

    Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups, resulting in the formation of butyric alcohol derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups such as halogens or amines, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide, while amination reactions may involve ammonia or amine derivatives.

Major Products

The major products formed from these reactions include butyric acid derivatives, butyric alcohols, and various substituted butyric compounds. These products have diverse applications in the chemical, pharmaceutical, and food industries.

Scientific Research Applications

Butyric heptaacetatyl-lactoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butyric heptaacetatyl-lactoside involves its interaction with various molecular targets and pathways. The compound is known to inhibit histone deacetylases (HDACs), leading to changes in gene expression and cellular function . This epigenetic regulation can result in anti-inflammatory effects, modulation of metabolic pathways, and potential therapeutic benefits in various diseases.

Comparison with Similar Compounds

Table 1: Minimum Inhibitory Concentrations (MICs) of Butyric Acid Derivatives Against Clostridium perfringens ATCC 12915

Compound MIC (mg/L ± SD) Mechanism of Action
Butyric acid 62 ± 4.1 Cytoplasmic acidification
Valeric acid 58 ± 3.8 Cytoplasmic acidification
Monobutyrin 45 ± 2.9 Membrane disruption
Monolaurin 28 ± 1.7 Membrane disruption

The acetyl and lactoside groups may enhance penetration through bacterial membranes, similar to monolaurin’s superior efficacy due to its lipid solubility . However, its larger molecular size could reduce diffusion efficiency compared to smaller molecules like butyric acid.

Apoptotic Induction in Cancer Cells

Butyric acid derivatives demonstrate significant apoptotic activity, particularly in colorectal cancer models:

Table 2: IC50 Values of Butyric Acid Derivatives in HCT116 Cells (24-Hour Incubation)

Compound IC50 (µM) Key Mechanism
Sodium butyrate 1200 HDAC inhibition
Tributyrin 850 Caspase-3 activation
Indole-3-butyric acid 620 G0/G1 phase arrest

Its acetyl groups could prolong half-life compared to sodium butyrate, while the lactoside moiety might facilitate cellular uptake, akin to tributyrin’s triglyceride-based delivery .

Structural and Functional Considerations

  • Bioavailability : Sodium butyrate’s high polarity limits its absorption, whereas esterified derivatives like tributyrin and Butyric heptaacetatyl-lactoside improve lipid solubility and intestinal uptake .
  • Mechanistic Specificity: Unlike valeric acid, which shares butyric acid’s antimicrobial mechanism, this compound’s lactoside component may confer additional immunomodulatory effects via glycoprotein interactions .

Notes

  • Current evidence on this compound is extrapolated from structurally related compounds. Direct studies are needed to validate its efficacy, toxicity, and pharmacokinetics.
  • The compound’s multi-acetylated structure may pose challenges in synthesis and purification, impacting scalability.
  • Comparative advantages over existing derivatives (e.g., monolaurin’s potency or tributyrin’s apoptotic efficiency) remain theoretical and require experimental confirmation .

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